gamma-Glutamylglycine

Catalog No.
S750407
CAS No.
1948-29-4
M.F
C7H12N2O5
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Glutamylglycine

CAS Number

1948-29-4

Product Name

gamma-Glutamylglycine

IUPAC Name

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)

InChI Key

ACIJGUBIMXQCMF-UHFFFAOYSA-N

SMILES

C(CC(=O)NCC(=O)O)C(C(=O)O)N

Synonyms

gamma-Gln-Gly, gamma-glutamylglycine, gamma-glutamylglycine, (D)-isomer, tau-glutamylglycine

Canonical SMILES

C(CC(=O)NCC(=O)O)C(C(=O)O)N

Gamma-Glutamylglycine is a dipeptide formed from the amino acids gamma-glutamic acid and glycine. It is part of the larger family of gamma-glutamyl compounds, which are characterized by the presence of a gamma-glutamyl group. This compound plays a significant role in various biochemical processes, particularly in the metabolism of amino acids and peptides. Gamma-Glutamylglycine is known for its involvement in the gamma-glutamyl cycle, a crucial pathway for the synthesis and degradation of glutathione and other related compounds.

Gamma-Glutamylglycine (γ-GG) Structure and Properties:

Gamma-Glutamylglycine (γ-GG) is a dipeptide, meaning it is formed by linking two amino acids: gamma-glutamic acid and glycine. It has the chemical formula C7H12N2O5 and a molecular weight of 172.17 Da [].

γ-GG as an Ionotropic Glutamate Antagonist:

One of the primary research applications of γ-GG lies in its ability to act as an ionotropic glutamate antagonist. Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excessive activity is implicated in various neurological disorders []. γ-GG acts as a competitive antagonist at AMPA receptors, a type of ionotropic glutamate receptor, by blocking the binding of glutamate, thereby reducing its excitatory effects [].

Research Applications of γ-GG:

  • Investigating neuronal function and excitotoxicity

    γ-GG has been used as a research tool to explore the role of glutamate signaling in various neural processes, including learning, memory, and synaptic plasticity []. It can also be used to study excitotoxicity, a condition caused by excessive glutamate stimulation leading to neuronal damage, which is relevant to several neurological diseases [].

  • Modeling neurological disorders

    γ-GG's ability to modulate glutamate signaling makes it a potential tool for modeling various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease []. By studying the effects of γ-GG in these models, researchers gain insights into the role of glutamate dysregulation in these conditions.

  • Drug discovery and development

    γ-GG can serve as a starting point for developing new drugs that target the glutamatergic system. By modifying the structure of γ-GG or exploring related compounds, researchers can potentially create more potent and selective glutamate antagonists for therapeutic applications [].

, including:

  • Hydrolysis: This reaction involves the cleavage of the gamma-glutamyl bond by water, resulting in the formation of glutamate and glycine.
  • Transpeptidation: In this reaction, the gamma-glutamyl group is transferred to another amino acid or peptide.
  • Oxidation: Although less common, gamma-glutamylglycine can undergo oxidation reactions.

The major products formed from these reactions include glutamate and glycine, as well as various gamma-glutamyl peptides depending on the acceptor molecule involved in transpeptidation .

Gamma-Glutamylglycine exhibits various biological activities, primarily through its interactions with gamma-glutamyltranspeptidases (gamma-GTs), which are enzymes that catalyze the hydrolysis of gamma-glutamyl bonds. This interaction is essential for maintaining cellular levels of amino acids, particularly cysteine, which is crucial for glutathione synthesis. The compound also plays a role in cellular signaling and physiological processes related to oxidative stress and inflammation .

Gamma-Glutamylglycine can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as gamma-glutamyltranspeptidase to catalyze the formation from glutamate and glycine.
  • Chemical Synthesis: Employing solid-phase peptide synthesis techniques or solution-phase methods that involve protecting group strategies to selectively form the gamma-glutamyl bond .
  • Biosynthetic Pathways: In biological systems, it can be produced through pathways involving glutamate and glycine under specific conditions, often mediated by various enzymes .

Gamma-Glutamylglycine has several applications:

  • Nutraceuticals: It is used in dietary supplements due to its potential health benefits related to oxidative stress and inflammation.
  • Pharmaceuticals: The compound may have therapeutic implications in conditions related to glutathione metabolism.
  • Food Industry: It is explored for its flavor-enhancing properties due to its involvement in umami taste perception .

Studies have shown that gamma-Glutamylglycine interacts with various enzymes and transporters within cells. Its primary target is gamma-glutamyltranspeptidases, which facilitate its hydrolysis and subsequent utilization in cellular processes. The compound's ability to modulate amino acid transport suggests a significant role in maintaining cellular homeostasis during oxidative stress conditions .

Gamma-Glutamylglycine shares structural similarities with other gamma-glutamyl peptides. Here are some comparable compounds:

Compound NameStructureUnique Features
Gamma-GlutamylcysteineGamma-Glutamic acid + CysteineActs as a cofactor for glutathione peroxidase
Gamma-Linolenic acidGamma-Linolenic acid + GlycineInvolved in lipid metabolism
Gamma-GlutamylvalineGamma-Glutamic acid + ValineExhibits potential antioxidant properties
Gamma-GlutamyleucineGamma-Glutamic acid + LeucineAssociated with cardio-metabolic health risks

Each of these compounds plays distinct roles in biological systems while sharing the common feature of having a gamma-glutamyl moiety. The uniqueness of gamma-Glutamylglycine lies in its specific interactions within metabolic pathways and its potential applications in health-related fields .

XLogP3

-4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

204.07462149 g/mol

Monoisotopic Mass

204.07462149 g/mol

Heavy Atom Count

14

Other CAS

1948-29-4

Dates

Last modified: 04-15-2024

Munc13-2 differentially affects hippocampal synaptic transmission and plasticity

J Breustedt, A Gundlfinger, F Varoqueaux, K Reim, N Brose, D Schmitz
PMID: 19700493   DOI: 10.1093/cercor/bhp170

Abstract

The short-term dynamics of synaptic communication between neurons provides neural networks with specific frequency-filter characteristics for information transfer. The direction of short-term synaptic plasticity, that is, facilitation versus depression, is highly dependent on and inversely correlated to the basal release probability of a synapse. Amongst the processes implicated in shaping the release probability, proteins that regulate the docking and priming of synaptic vesicles at the active zone are of special importance. Here, we found that a member of the Munc13 protein family of priming proteins, namely Munc13-2, is essential for normal release probability at hippocampal mossy fiber synapses. Paired pulse and frequency facilitation were strongly increased, whereas mossy fiber long-term potentiation was unaffected in the absence of Munc13-2. In contrast, transmission at 3 other types of hippocampal synapses, Schaffer-collateral, associational-commissural, as well as inhibitory synapses onto CA3 pyramidal neurons was unaffected by the loss of Munc13-2.


The coupling between synaptic vesicles and Ca2+ channels determines fast neurotransmitter release

Kristian Wadel, Erwin Neher, Takeshi Sakaba
PMID: 17296557   DOI: 10.1016/j.neuron.2007.01.021

Abstract

In order to release neurotransmitter synchronously in response to a presynaptic action potential, synaptic vesicles must be both release competent and located close to presynaptic Ca2+ channels. It has not been shown, however, which of the two is the more decisive factor. We tested this issue at the calyx of Held synapse by combining Ca2+ uncaging and electrophysiological measurements of postsynaptic responses. After depletion of the synaptic vesicles that are responsible for synchronous release during action potentials, uniform elevation of intracellular Ca2+ by Ca2+ uncaging could still elicit rapid release. The Ca2+ sensitivity of remaining vesicles was reduced no more than 2-fold, which is insufficient to explain the slow-down of the kinetics of release (10-fold) observed during a depolarizing pulse. We conclude that recruitment of synaptic vesicles to sites where Ca2+ channels cluster, rather than fusion competence, is a limiting step for rapid neurotransmitter release in response to presynaptic action potentials.


Central synapses release a resource-efficient amount of glutamate

Leonid P Savtchenko, Sergiy Sylantyev, Dmitri A Rusakov
PMID: 23242311   DOI: 10.1038/nn.3285

Abstract

Why synapses release a certain amount of neurotransmitter is poorly understood. We combined patch-clamp electrophysiology with computer simulations to estimate how much glutamate is discharged at two distinct central synapses of the rat. We found that, regardless of some uncertainty over synaptic microenvironment, synapses generate the maximal current per released glutamate molecule while maximizing signal information content. Our result suggests that synapses operate on a principle of resource optimization.


Blocking glutamate-mediated inferior olivary signals abolishes expression of conditioned eyeblinks but does not prevent their acquisition

Andrew J Carrel, Gary D Zenitsky, Vlastislav Bracha
PMID: 23699520   DOI: 10.1523/JNEUROSCI.3129-12.2013

Abstract

The inferior olive (IO) is considered a crucial component of the eyeblink conditioning network. The cerebellar learning hypothesis proposes that the IO provides the cerebellum with a teaching signal that is required for the acquisition and maintenance of conditioned eyeblinks. Supporting this concept, previous experiments showed that lesions or inactivation of the IO blocked CR acquisition. However, these studies were not conclusive. The drawback of the methods used by those studies is that they not only blocked task-related signals, but also completely shut down the spontaneous activity within the IO, which affects the rest of the eyeblink circuits in a nonspecific manner. We hypothesized that more selective blocking of task-related IO signals could be achieved by using injections of glutamate antagonists, which reduce, but do not eliminate, the spontaneous activity in the IO. We expected that if glutamate-mediated IO signals are required for learning, then blocking these signals during training sessions should prevent conditioned response (CR) acquisition. To test this prediction, rabbits were trained to acquire conditioned eyeblinks to a mild vibrissal airpuff as the conditioned stimulus while injections of the glutamate antagonist γ-d-glutamylglycine were administered to the IO. Remarkably, even though this treatment suppressed CRs during training sessions, the postacquisition retention test revealed that CR acquisition had not been abolished. The ability to acquire CRs with IO unconditioned stimulus signals that were blocked or severely suppressed suggests that mechanisms responsible for CR acquisition are extremely resilient and probably less dependent on IO-task-related signals than previously thought.


Electric fields due to synaptic currents sharpen excitatory transmission

Sergiy Sylantyev, Leonid P Savtchenko, Yin-Ping Niu, Anton I Ivanov, Thomas P Jensen, Dimitri M Kullmann, Min-Yi Xiao, Dmitri A Rusakov
PMID: 18369150   DOI: 10.1126/science.1154330

Abstract

The synaptic response waveform, which determines signal integration properties in the brain, depends on the spatiotemporal profile of neurotransmitter in the synaptic cleft. Here, we show that electrophoretic interactions between AMPA receptor-mediated excitatory currents and negatively charged glutamate molecules accelerate the clearance of glutamate from the synaptic cleft, speeding up synaptic responses. This phenomenon is reversed upon depolarization and diminished when intracleft electric fields are weakened through a decrease in the AMPA receptor density. In contrast, the kinetics of receptor-mediated currents evoked by direct application of glutamate are voltage-independent, as are synaptic currents mediated by the electrically neutral neurotransmitter GABA. Voltage-dependent temporal tuning of excitatory synaptic responses may thus contribute to signal integration in neural circuits.


In vivo detection of γ-glutamyl-transferase up-regulation in glioma using hyperpolarized γ-glutamyl-[1-

Georgios Batsios, Chloé Najac, Peng Cao, Pavithra Viswanath, Elavarasan Subramani, Yutaro Saito, Anne Marie Gillespie, Hikari A I Yoshihara, Peder Larson, Shinsuke Sando, Sabrina M Ronen
PMID: 32277103   DOI: 10.1038/s41598-020-63160-y

Abstract

Glutathione (GSH) is often upregulated in cancer, where it serves to mitigate oxidative stress. γ-glutamyl-transferase (GGT) is a key enzyme in GSH homeostasis, and compared to normal brain its expression is elevated in tumors, including in primary glioblastoma. GGT is therefore an attractive imaging target for detection of glioblastoma. The goal of our study was to assess the value of hyperpolarized (HP) γ-glutamyl-[1-
C]glycine for non-invasive imaging of glioblastoma. Nude rats bearing orthotopic U87 glioblastoma and healthy controls were investigated. Imaging was performed by injecting HP γ-glutamyl-[1-
C]glycine and acquiring dynamic
C data on a preclinical 3T MR scanner. The signal-to-noise (SNR) ratios of γ-glutamyl-[1-
C]glycine and its product [1-
C]glycine were evaluated. Comparison of control and tumor-bearing rats showed no difference in γ-glutamyl-[1-
C]glycine SNR, pointing to similar delivery to tumor and normal brain. In contrast, [1-
C]glycine SNR was significantly higher in tumor-bearing rats compared to controls, and in tumor regions compared to normal-appearing brain. Importantly, higher [1-
C]glycine was associated with higher GGT expression and higher GSH levels in tumor tissue compared to normal brain. Collectively, this study demonstrates, to our knowledge for the first time, the feasibility of using HP γ-glutamyl-[1-
C]glycine to monitor GGT expression in the brain and thus to detect glioblastoma.


Target-specific regulation of synaptic amplitudes in the neocortex

Junryo Watanabe, Andrei Rozov, Lonnie P Wollmuth
PMID: 15673684   DOI: 10.1523/JNEUROSCI.3951-04.2005

Abstract

In layers 2/3 in the rat visual cortex, glutamatergic synapses, between pyramidal neurons and GABAergic interneurons, show target-specific depression or facilitation. To study the mechanisms regulating these short-term synaptic modifications, we recorded from synaptically connected pyramidal neurons (presynaptic) and multipolar or bitufted interneurons (postsynaptic). Evoked AMPA receptor (AMPAR)- or NMDA receptor (NMDAR)-mediated EPSCs were pharmacologically isolated at these pyramidal-to-interneuron synapses while altering release probability (P(r)) by changing the extracellular Ca2+ concentration ([Ca2+]o). At the pyramidal-to-multipolar synapse, which shows paired-pulse depression, elevation of [Ca2+]o from physiological concentrations (2 mm) to 3 mm increased the amplitude of the initial AMPAR-mediated EPSC and enhanced paired-pulse depression. In contrast, the initial NMDAR-mediated EPSC did not change in amplitude with raised P(r) nor was paired-pulse depression altered. This lack of an increase of NMDAR-mediated currents is not a result of Ca2+-dependent effects on the NMDAR. Rather, at the pyramidal-to-multipolar synapse, raised P(r) increases the transient glutamate concentration at individual release sites, possibly reflecting multivesicular release. In contrast, at the pyramidal-to-bitufted synapse, which shows facilitation, AMPAR- and NMDAR-meditated EPSCs showed parallel increases in response to raised P(r). Thus, our results reveal differential recruitment of AMPA and NMDARs at depressing and facilitating synapses in layers 2/3 of the cortex and suggest that the mechanisms regulating dynamic aspects of synaptic transmission are target specific.


The unitary event underlying multiquantal EPSCs at a hair cell's ribbon synapse

Geng-Lin Li, Erica Keen, Daniel Andor-Ardó, A J Hudspeth, Henrique von Gersdorff
PMID: 19515924   DOI: 10.1523/JNEUROSCI.0514-09.2009

Abstract

EPSCs at the synapses of sensory receptors and of some CNS neurons include large events thought to represent the synchronous release of the neurotransmitter contained in several synaptic vesicles by a process known as multiquantal release. However, determination of the unitary, quantal size underlying such putatively multiquantal events has proven difficult at hair cell synapses, hindering confirmation that large EPSCs are in fact multiquantal. Here, we address this issue by performing presynaptic membrane capacitance measurements together with paired recordings at the ribbon synapses of adult hair cells. These simultaneous presynaptic and postsynaptic assays of exocytosis, together with electron microscopic estimates of single vesicle capacitance, allow us to estimate a single vesicle EPSC charge of approximately -45 fC, a value in close agreement with the mean postsynaptic charge transfer of uniformly small EPSCs recorded during periods of presynaptic hyperpolarization. By thus establishing the magnitude of the fundamental quantal event at this peripheral sensory synapse, we provide evidence that the majority of spontaneous and evoked EPSCs are multiquantal. Furthermore, we show that the prevalence of uniquantal versus multiquantal events is Ca2+ dependent. Paired recordings also reveal a tight correlation between membrane capacitance increase and evoked EPSC charge, indicating that glutamate release during prolonged hair cell depolarization does not significantly saturate or desensitize postsynaptic AMPA receptors. We propose that the large EPSCs reflect the highly synchronized release of multiple vesicles at single presynaptic ribbon-type active zones through a compound or coordinated vesicle fusion mechanism.


A low-affinity antagonist reveals saturation and desensitization in mature synapses in the auditory brain stem

Soham Chanda, Matthew A Xu-Friedman
PMID: 20107122   DOI: 10.1152/jn.00751.2009

Abstract

Postsynaptic receptor desensitization has been observed to contribute to depression in immature synapses. However, it is not clear whether desensitization persists and causes depression in mature synapses. We investigate this issue at the endbulb of Held, the synapse made by auditory nerve (AN) fibers onto bushy cells (BCs) of the anteroventral cochlear nucleus, where depression could influence the processing of sound information. Experiments using cyclothiazide (CTZ) have implicated desensitization in endbulbs from postnatal day 16 (P16) to P21 mice, but application of γ-D-glutamylglycine (DGG) did not reveal desensitization in endbulbs >P22. To reconcile these findings, we have studied the effects of both CTZ and DGG on endbulbs from P5 to P40 CBA/CaJ mice. In paired-pulse protocols, both CTZ and DGG reduced depression in all ages at intervals <10 ms, consistent with their effects preventing desensitization. However, DGG increased depression at intervals >20 ms, consistent with DGG's use to prevent saturation. DGG application revealed receptor saturation even under conditions of very low release probability. Preventing desensitization by CTZ occluded the effects of DGG on desensitization and revealed the effects of saturation at short intervals. We developed an approach to separate DGG's effect on saturation from its effect on desensitization, which showed that desensitization has an impact during bursts of auditory nerve activity. Dynamic-clamp experiments indicated that desensitization can reduce BC spike probability and increase latency and jitter. Thus desensitization may affect sound processing in the mature auditory system.


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